molecular formula C19H14F6N2 B14526655 4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- CAS No. 62284-32-6

4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)-

Cat. No.: B14526655
CAS No.: 62284-32-6
M. Wt: 384.3 g/mol
InChI Key: MNNCYZBQVFSVDV-UHFFFAOYSA-N
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Description

4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique seven-membered ring structure containing two nitrogen atoms. The presence of trifluoromethyl groups and phenyl rings adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- typically involves the reaction of ω-Bromoacetophenone azine with carbanions from malononitrile and ethyl cyanoacetate under mild conditions . This reaction yields the desired diazepine compound through a series of nucleophilic substitutions and cyclization steps. The reaction conditions often include the use of organic solvents such as xylene and temperatures around the boiling point of the solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The presence of phenyl and trifluoromethyl groups allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted diazepines with various functional groups attached to the phenyl or trifluoromethyl groups.

Scientific Research Applications

4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of trifluoromethyl groups enhances its binding affinity and stability, making it a potent compound in various biochemical assays. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,7-Triphenyl-4H-(1,2)diazepine
  • 2,7-Dihydro-3,6-diphenyl-1,4,5-thiadiazepine-1,1-dioxide
  • 5-Amino-2,3-dihydro-7-phenyl-1H-1,4-diazepine

Uniqueness

4H-1,2-Diazepine, 5,6-dihydro-3,7-diphenyl-5,5-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other diazepine derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62284-32-6

Molecular Formula

C19H14F6N2

Molecular Weight

384.3 g/mol

IUPAC Name

3,7-diphenyl-5,5-bis(trifluoromethyl)-4,6-dihydrodiazepine

InChI

InChI=1S/C19H14F6N2/c20-18(21,22)17(19(23,24)25)11-15(13-7-3-1-4-8-13)26-27-16(12-17)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

MNNCYZBQVFSVDV-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C(CC1(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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